2-Bromo-1-(2-methylquinolin-3-YL)ethanone
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Overview
Description
2-Bromo-1-(2-methylquinolin-3-YL)ethanone is a quinoline derivative, a class of compounds known for their diverse biological activities and applications in medicinal chemistry. Quinoline derivatives are widely used in the fields of medicine, food, catalysts, dyes, materials, refineries, and electronics .
Preparation Methods
The synthesis of 2-Bromo-1-(2-methylquinolin-3-YL)ethanone typically involves the bromination of 1-(2-methylquinolin-3-YL)ethanone. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at room temperature . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
2-Bromo-1-(2-methylquinolin-3-YL)ethanone can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new derivatives.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.
Coupling Reactions: It can participate in coupling reactions with other aromatic compounds to form more complex structures.
Common reagents used in these reactions include bases like sodium hydroxide or potassium carbonate, and catalysts such as palladium or copper salts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Bromo-1-(2-methylquinolin-3-YL)ethanone has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmacologically active compounds, including antimalarial, antimicrobial, and anticancer agents.
Biological Studies: The compound is used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.
Industrial Applications: It is utilized in the production of dyes, catalysts, and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Bromo-1-(2-methylquinolin-3-YL)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom can act as a leaving group, facilitating the formation of covalent bonds with nucleophilic sites on the target molecules. This interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects .
Comparison with Similar Compounds
2-Bromo-1-(2-methylquinolin-3-YL)ethanone can be compared with other quinoline derivatives, such as:
2-Bromo-1-(3-thienyl)-1-ethanone: Similar in structure but with a thiophene ring instead of a quinoline ring.
2-Bromo-1-(furan-2-yl)ethanone: Contains a furan ring, offering different electronic and steric properties.
2-Bromo-1-(thiazol-2-yl)ethanone: Features a thiazole ring, which can influence its reactivity and biological activity.
The uniqueness of this compound lies in its quinoline core, which imparts specific biological activities and chemical reactivity that are distinct from other heterocyclic compounds.
Properties
Molecular Formula |
C12H10BrNO |
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Molecular Weight |
264.12 g/mol |
IUPAC Name |
2-bromo-1-(2-methylquinolin-3-yl)ethanone |
InChI |
InChI=1S/C12H10BrNO/c1-8-10(12(15)7-13)6-9-4-2-3-5-11(9)14-8/h2-6H,7H2,1H3 |
InChI Key |
XDSURDHVFJPWKU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC=CC=C2C=C1C(=O)CBr |
Origin of Product |
United States |
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